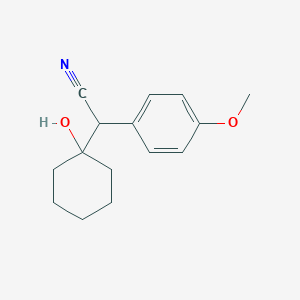

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Descripción

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS: 93413-76-4) is a nitrile-containing compound with a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . It is a key intermediate in the synthesis of the antidepressant drug venlafaxine hydrochloride, synthesized via condensation of cyclohexanone with 4-methoxyphenylacetonitrile followed by catalytic hydrogenation . The compound is characterized by a cyclohexanol moiety, a 4-methoxyphenyl group, and an acetonitrile functional group, contributing to its physicochemical stability (melting point: 192–194°C) .

Propiedades

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257342 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-76-4, 131801-69-9 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Aqueous Sodium Hydroxide with Phase-Transfer Catalysts

A representative procedure involves dissolving 4-methoxyphenylacetonitrile (100 g, 0.68 mol) in aqueous sodium hydroxide (10% w/v) at 0–5°C, followed by the addition of polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst. Cyclohexanone is introduced in two equal batches (49.1 mL each) with intermittent stirring, allowing the reaction to proceed at ambient temperature for 13.5 hours. The product precipitates upon hexane addition, yielding 150 g (90%) of the title compound with >99.5% purity.

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Temperature | 0–20°C (staged) |

| Catalyst | PEG-400 (7.3 mL) |

| Base | NaOH (10% aqueous) |

| Reaction Time | 13.5 hours |

| Yield | 90% |

| Purity (HPLC) | >99.5% |

This method’s efficiency stems from PEG-400’s dual role in stabilizing emulsions and enhancing interfacial reactivity.

Tetrabutylammonium Hydrogen Sulfate (TBAHSO4)-Mediated Synthesis

An alternative protocol employs TBAHSO4 (5 g, 0.014 mol) in a mixture of 4-methoxyphenylacetonitrile (100 g), aqueous NaOH (100 mL), and cyclohexanone (67 g, 0.68 mol). The reaction initiates at 0°C, with temperature controlled below 10°C during cyclohexanone addition. After 1 hour, the mixture is stirred at room temperature, yielding a white solid that is crystallized from ethyl acetate/petroleum ether (500:350 v/v).

Advantages Over PEG-400:

-

TBAHSO4 accelerates reaction kinetics, reducing total time to 2–3 hours.

-

Crystallization yields a brighter white solid, simplifying purification.

Industrial-Scale Production and Process Optimization

Patent literature reveals adaptations for large-scale manufacturing, prioritizing cost-effectiveness and reproducibility.

Solvent and Catalyst Screening

Transition-metal catalysts, including rhodium on alumina (Rh/Al2O3) and palladium on charcoal (Pd/C), are employed in hydrogenation steps downstream of the nitrile intermediate. For the condensation itself, solvents such as methanol, toluene, and water are preferred, with methanol enabling higher substrate solubility (2–20% w/v).

Industrial Reaction Conditions:

| Parameter | Range |

|---|---|

| Temperature | 0–50°C (optimized at 20–25°C) |

| Hydrogen Pressure | 1–10 atm (1 atm preferred) |

| Catalyst Loading | 5–100 wt% (20–50 wt% typical) |

| Reaction Time | 5–40 hours (10–22 hours optimal) |

One-Pot Reduction-Methylation Processes

Recent advances integrate the condensation with subsequent reduction and N-methylation steps. For example, treating the nitrile intermediate with dimethylamine hydrochloride and 5% Pd/Al2O3 under hydrogen (1–2 atm) produces venlafaxine directly in 81.6% HPLC purity. This telescoped approach eliminates intermediate isolation, reducing waste and processing time.

Mechanistic Insights and Side-Reaction Mitigation

Reaction Pathway

The condensation proceeds via enolate formation:

Impurity Profiling

Common byproducts include:

-

Unreacted Cyclohexanone: Controlled stoichiometry (1:1 molar ratio) minimizes residual ketone.

-

Diastereomeric Adducts: Chiral HPLC analyses reveal <0.5% diastereomeric excess due to the reaction’s stereochemical promiscuity.

Comparative Analysis of Methodologies

Table 1: Method Comparison

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: 2-(1-Oxocyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Reduction: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Key Intermediate in Drug Synthesis

One of the primary applications of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is as an intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in the production of:

- Tadalafil : Used for treating erectile dysfunction and pulmonary arterial hypertension.

- Voriconazole : An antifungal medication.

- Sildenafil : Another well-known treatment for erectile dysfunction.

- Venlafaxine : An antidepressant that acts on neurotransmitters .

The compound's structure allows it to be modified into these therapeutically important drugs, highlighting its versatility in medicinal chemistry.

Biological Research

In biological research, derivatives of this compound are being studied for their potential as enzyme inhibitors or receptor ligands. These studies are vital for understanding biochemical pathways and developing new therapeutic agents. The ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting conditions like depression and anxiety.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the production of specialty chemicals and materials science. Its reactivity allows it to serve as a building block for synthesizing various chemical compounds used in industrial processes.

Case Studies

Several case studies have documented the successful application of this compound within pharmaceutical development:

- Synthesis of Tadalafil : A detailed study illustrated how this compound is integrated into the synthetic pathway for Tadalafil, showcasing its importance as an intermediate .

- Research on Venlafaxine : Investigations into the pharmacodynamics of Venlafaxine included the use of this compound to understand its metabolic pathways and efficacy as an antidepressant.

Mecanismo De Acción

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Substituent Modifications

(E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (1ae) Structure: Replaces the cyclohexanol group with a conjugated indolinone ring. Properties: Red solid (Rf = 0.43), synthesized in 77% yield via oxidative cyclization. The indolinone group introduces π-conjugation, altering UV-Vis absorption compared to the target compound .

Pyridazine Derivatives (Compounds 31–34)

- Structure : Feature a pyridazine ring and hydrazinylidene substituents (e.g., 4-bromobenzylidene in compound 31).

- Properties : Higher melting points (206–259°C vs. 192–194°C) due to enhanced intermolecular interactions from pyridazine and hydrazine groups. These derivatives exhibit fungicidal and antibacterial activity, unlike the target compound .

2-(4-Hydroxy-3-methoxyphenyl)acetonitrile Structure: Lacks the cyclohexanol group but includes a hydroxyl group adjacent to the methoxy substituent. Properties: Lower molecular weight (163.17 g/mol) and distinct hazard profile (H302-H319), highlighting the impact of phenolic hydroxyl groups on toxicity .

Functional Group Additions

2-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)acetoxy)acetonitrile (25f)

Physicochemical Properties

Actividad Biológica

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, with the CAS number 93413-76-4, is an organic compound that serves as a significant intermediate in the synthesis of the antidepressant venlafaxine. This compound is characterized by its unique structural features, including a cyclohexyl group, a methoxyphenyl group, and a nitrile functional group. Its biological activity primarily stems from its role in medicinal chemistry, particularly in the development of pharmaceuticals.

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- Appearance : White powder

- Melting Point : 121-123 °C

- Boiling Point : 410.146 °C at 760 mmHg

- Density : 1.142 g/cm³

The biological activity of this compound is largely linked to its conversion into venlafaxine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism enhances the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. The compound's structural characteristics allow it to interact with various biological targets, influencing both enzymatic pathways and receptor activities.

Antidepressant Activity

Research indicates that venlafaxine, derived from this compound, exhibits significant antidepressant effects. Studies have shown that venlafaxine can effectively alleviate symptoms of major depressive disorder and anxiety disorders. The transformation of this compound into venlafaxine involves several chemical reactions that enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from this compound:

- Synthesis and Biological Evaluation :

- Pharmacological Studies :

- Chemical Reactivity and Biological Interactions :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, and how can reaction efficiency be improved?

- Methodological Answer : The compound is synthesized via a two-step process:

Condensation : Cyclohexanone reacts with 4-methoxyphenylacetonitrile using n-butyllithium in anhydrous tetrahydrofuran (THF) at -78°C to form the intermediate nitrile.

Reduction : Catalytic hydrogenation with Rh/Al2O3 under H2 pressure yields the final product .

- Optimization Strategies :

- Temperature Control : Maintain strict低温 conditions (-78°C) during condensation to prevent side reactions.

- Catalyst Screening : Compare Rh/Al2O3 with alternatives like Pd/C or Raney Ni for hydrogenation efficiency.

- In-Situ Monitoring : Use FTIR to track nitrile group reduction (disappearance of C≡N stretch at ~2250 cm<sup>-1</sup>).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Key Precautions :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation of dust/aerosols .

- Storage : Store at -10°C in airtight, light-resistant containers to prevent degradation .

- Emergency Procedures :

- Spills : Collect material with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Fire Suppression : Use water fog, CO2, or alcohol-resistant foam; toxic gases (e.g., HBr, NOx) may form during combustion .

Q. How can researchers validate the purity of this compound during synthesis?

- Analytical Techniques :

- Melting Point Analysis : Confirm purity via sharp melting point (192–194°C) .

- HPLC-UV : Use a C18 column (5 µm, 150 mm) with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .

- NMR Spectroscopy : Verify structural integrity via <sup>1</sup>H NMR (e.g., methoxy singlet at δ 3.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .

Advanced Research Questions

Q. What mechanistic insights govern the stereochemical outcome of the catalytic hydrogenation step?

- Catalytic Selectivity : Rh/Al2O3 promotes syn-addition of H2 to the nitrile intermediate, favoring the cis-diastereomer critical for Venlafaxine activity .

- Advanced Characterization :

- X-Ray Crystallography : Resolve enantiomeric configurations using single-crystal diffraction (e.g., space group Pca21) .

- Chiral HPLC : Separate enantiomers with a Chiralpak IA column (hexane:isopropanol 90:10) to assess enantiomeric excess (ee) .

Q. How do decomposition pathways of this compound impact its stability in long-term storage?

- Thermal Degradation :

- TGA-DSC : Identify decomposition onset (~200°C) and profile mass loss steps .

- GC-MS : Detect volatile byproducts (e.g., 4-methoxyphenylacetonitrile fragments) using electron ionization .

- Hydrolytic Stability :

- Accelerated Aging : Expose samples to 40°C/75% RH for 6 months; monitor nitrile hydrolysis to amides via FTIR .

Q. What role does the compound’s crystal packing play in its physicochemical behavior?

- Structural Analysis :

- Hydrogen Bonding Networks : The Cl<sup>−</sup> anion forms H-bonds with the hydroxyl and ammonium groups, creating parallel chains along the b-axis .

- Layer Organization : Oppositely handed layers (via glide planes) influence solubility and dissolution rates .

- Computational Modeling :

- DFT Calculations : Simulate lattice energies (e.g., using Materials Studio) to predict polymorph stability .

Contradictions and Data Gaps

- Missing Physicochemical Data : notes incomplete log P, vapor pressure, and oxidative stability data. Researchers should prioritize these measurements using OECD-compliant protocols.

- Toxicological Uncertainties : While no carcinogenicity is reported , chronic exposure studies (e.g., Ames test) are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.